molecular formula C9H9NO5 B1277286 Methyl 2-methoxy-5-nitrobenzoate CAS No. 34841-11-7

Methyl 2-methoxy-5-nitrobenzoate

Cat. No.: B1277286
CAS No.: 34841-11-7
M. Wt: 211.17 g/mol
InChI Key: DOBFJVVTBNTGCW-UHFFFAOYSA-N
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Description

Methyl 2-methoxy-5-nitrobenzoate (CAS: 34841-11-7) is an aromatic ester featuring a methoxy (-OCH₃) group at position 2 and a nitro (-NO₂) group at position 5 on the benzene ring. This compound serves as a key intermediate in pharmaceutical synthesis and materials science due to its electron-withdrawing nitro group and electron-donating methoxy group, which modulate reactivity and stability .

Preparation Methods

Detailed Reaction Conditions and Mechanisms

Step Reactants Conditions Description Yield & Purity
Esterification 2-Methoxybenzoic acid + Methanol + H2SO4 (catalyst) Reflux, acidic medium Formation of methyl 2-methoxybenzoate via Fischer esterification High yield, >95% typical
Nitration Methyl 2-methoxybenzoate + HNO3 + H2SO4 Temperature: 0–5°C to avoid over-nitration; reaction time: 1–3 hours Electrophilic substitution introducing nitro group at 5-position Yields typically 70–85%, purity >98% (GC)
  • Esterification is performed under reflux with sulfuric acid catalysis, ensuring complete conversion of the acid to the methyl ester.
  • Nitration requires low temperatures to control regioselectivity and prevent polysubstitution or degradation. The nitro group is introduced at the 5-position due to the directing effects of the methoxy substituent at the 2-position.

Industrial Scale Considerations

Industrial synthesis mirrors the laboratory procedure but incorporates process optimizations:

  • Continuous flow reactors are often employed to improve heat management and reaction control.
  • Automated dosing of acids and reactants ensures consistent nitration conditions.
  • Post-reaction workup includes quenching, extraction, and purification steps such as recrystallization to achieve high purity (>98% by GC).
  • Environmental and safety controls are critical due to the use of strong acids and nitrating agents.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Advantages Disadvantages
Nitration of methyl 2-methoxybenzoate 2-Methoxybenzoic acid (esterified) HNO3, H2SO4 0–5°C, 1–3 h Straightforward, high purity, scalable Requires strong acids, careful temperature control
Alternative substitution (for related compounds) 2-Methoxy-5-chlorobenzoate methyl ester Sodium amino sulfinate, catalyst 45–60°C, 10–14 h Mild conditions, high yield for sulfamoyl derivative Not applicable for nitro derivative

Research Findings and Analytical Data

  • Purity and Characterization: The nitrated product typically exhibits purity greater than 98% by gas chromatography (GC) and is confirmed by nuclear magnetic resonance (NMR) spectroscopy and melting point analysis (98–103 °C).
  • Yield Optimization: Controlling nitration temperature and acid ratios is critical to maximize yield and minimize side-products.
  • Environmental Impact: Industrial processes emphasize minimizing waste acids and employing neutralization and recycling steps.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methoxy-5-nitrobenzoate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using iron and hydrochloric acid.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to yield 2-methoxy-5-nitrobenzoic acid.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron with hydrochloric acid.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products Formed

    Reduction: 2-methoxy-5-aminobenzoate.

    Substitution: Various substituted benzoates depending on the nucleophile used.

    Hydrolysis: 2-methoxy-5-nitrobenzoic acid.

Scientific Research Applications

Methyl 2-methoxy-5-nitrobenzoate is a compound that has garnered attention in various scientific fields due to its unique chemical properties and potential applications. This article explores its applications, particularly in organic synthesis, pharmaceuticals, and agricultural sciences, supported by case studies and data tables.

Intermediate in Synthesis

This compound serves as an important intermediate in the synthesis of various biologically active compounds. It can be utilized in the preparation of more complex molecules through reactions such as nucleophilic substitution and acylation. For instance, it has been used as a precursor for synthesizing sulfonamides, which are crucial in medicinal chemistry .

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. In vitro studies have demonstrated its ability to scavenge free radicals effectively, making it a candidate for further exploration in the development of antioxidant agents for pharmaceutical applications .

Pharmaceutical Applications

The compound has potential applications in the pharmaceutical industry, particularly as an intermediate for drugs targeting various diseases. Its derivatives have shown promise in the treatment of conditions such as hypertension and bacterial infections due to their biological activity .

Antifeedant Activity

This compound has been investigated for its antifeedant properties against pests such as the pine weevil (Hylobius abietis). Bioassays have shown that certain derivatives can significantly reduce feeding activity on conifer seedlings, suggesting their potential use as environmentally friendly pest management solutions .

Insect Repellent Formulations

The compound may also be incorporated into formulations aimed at repelling agricultural pests, thus reducing reliance on synthetic insecticides and promoting sustainable agricultural practices .

Table 1: Summary of Applications

Application AreaSpecific UseEvidence/Source
Organic SynthesisIntermediate for drug synthesis
PharmaceuticalAntioxidant agent
Agricultural SciencesAntifeedant against pine weevil
Insect RepellentEco-friendly pest management

Table 2: Antioxidant Activity Comparison

CompoundIC50 Value (µM)Reference
This compound25
Ascorbic Acid10Comparative standard

Case Study 1: Synthesis of Sulfonamides

A recent study detailed the efficient synthesis of sulfonamide derivatives using this compound as a key intermediate. The method involved nucleophilic substitution reactions that yielded high purity products with minimal environmental impact due to reduced waste generation during synthesis .

Case Study 2: Antifeedant Efficacy

In trials conducted on conifer seedlings treated with this compound derivatives, results indicated a significant reduction in feeding by Hylobius abietis compared to untreated controls. This suggests that these compounds could provide an effective alternative to conventional pesticides .

Mechanism of Action

The mechanism of action of Methyl 2-methoxy-5-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the ester and methoxy groups can undergo hydrolysis and substitution reactions. These interactions can affect various biochemical pathways, making the compound useful in research and industrial applications .

Comparison with Similar Compounds

Structural Analogs and Positional Isomerism

Methyl 2-methoxy-5-nitrobenzoate belongs to a family of nitrobenzoate esters with varying substituent positions. Below is a comparative analysis of its structural analogs:

Table 1: Comparison of Methyl Substituted Nitrobenzoates

Compound Name CAS Number Substituent Positions Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound 34841-11-7 2-OCH₃, 5-NO₂ C₉H₉NO₅ 211.17 Pharmaceutical intermediate
Methyl 5-methoxy-2-nitrobenzoate 2327-45-9 5-OCH₃, 2-NO₂ C₉H₉NO₅ 211.17 Antimicrobial agent precursor
Methyl 3-methoxy-5-nitrobenzoate 78238-13-8 3-OCH₃, 5-NO₂ C₉H₉NO₅ 211.17 Material science applications
Methyl 2-methoxy-3-nitrobenzoate 90564-26-4 2-OCH₃, 3-NO₂ C₉H₉NO₅ 211.17 Synthetic intermediate
Methyl 4-amino-3-methoxy-5-nitrobenzoate 1260793-40-5 4-NH₂, 3-OCH₃, 5-NO₂ C₉H₁₀N₂O₅ 226.19 Bioactive compound synthesis

Key Observations :

  • Positional Isomerism: The position of substituents significantly impacts electronic and steric effects. For example, the 2-OCH₃/5-NO₂ configuration in the target compound creates a meta-directing effect, whereas analogs like Methyl 5-methoxy-2-nitrobenzoate exhibit ortho-directing behavior .
  • Biological Activity: Methyl 4-amino-3-methoxy-5-nitrobenzoate (CAS 1260793-40-5) demonstrates enhanced bioactivity due to the amino group, making it a candidate for metal complexation and benzodiazepine derivatives .

Electron-Withdrawing vs. Electron-Donating Groups

  • Nitro Group (-NO₂): Enhances electrophilic substitution reactions but reduces solubility in polar solvents.
  • Methoxy Group (-OCH₃) : Increases electron density at the aromatic ring, facilitating nucleophilic attacks.
  • Amino Group (-NH₂): In Methyl 4-amino-3-methoxy-5-nitrobenzoate, the amino group introduces hydrogen-bonding capability, improving interactions with biological targets .

Physical Properties

  • Solubility: this compound is less polar than its amino-substituted analog, resulting in higher solubility in organic solvents like chloroform .
  • Thermal Stability : Nitro groups generally reduce thermal stability, making these compounds sensitive to high-temperature reactions .

Biological Activity

Methyl 2-methoxy-5-nitrobenzoate, also known as methyl 5-nitro-o-anisate, is an organic compound with the molecular formula C9H9NO5C_9H_9NO_5 and a molecular weight of 211.17 g/mol. This compound has garnered attention in various fields of biological research due to its potential pharmacological properties. This article will explore its synthesis, biological activity, and relevant case studies.

Synthesis

This compound can be synthesized through several methods, typically involving the nitration of methyl 2-methoxybenzoate. The process generally includes:

  • Nitration Reaction : The methyl ester is treated with a nitrating agent, such as a mixture of nitric and sulfuric acids.
  • Purification : Following the reaction, the product is purified through recrystallization or chromatography to obtain a high-purity compound.

Antioxidant Properties

Research has indicated that this compound exhibits significant antioxidant activity. In vitro studies have shown that it can scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases. The compound demonstrated notable activity against both the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2’-Azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radicals, which are common assays for evaluating antioxidant capacity .

Antibacterial Activity

This compound has been evaluated for its antibacterial properties against various bacterial strains. The compound showed promising results in inhibiting the growth of both Gram-positive and Gram-negative bacteria. Notably, it was found to be particularly effective against Staphylococcus aureus and Escherichia coli in laboratory settings .

Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor. It has shown activity against several key enzymes involved in metabolic pathways:

  • Acetylcholinesterase (AChE) : this compound has been identified as a potential inhibitor of AChE, which is significant for treating neurodegenerative diseases like Alzheimer's .
  • α-Amylase and α-Glucosidase : The compound exhibited inhibitory effects on these enzymes, suggesting its potential use in managing diabetes by controlling carbohydrate metabolism .

Pharmacological Evaluation

In a study conducted on Swiss male albino mice, this compound was administered to evaluate its pharmacological effects. The results indicated that the compound did not exhibit any toxic effects on hematological and biochemical parameters at tested doses. Furthermore, it was effective in inhibiting glucose-6-phosphatase (G6Pase), an enzyme implicated in glucose metabolism and diabetes management .

Toxicological Assessment

A comprehensive toxicological profile was developed to assess the safety of this compound. The study evaluated various parameters including liver histology and blood indices. Findings confirmed that the compound is safe for use at therapeutic doses without causing significant alterations in physiological parameters .

Summary of Biological Activities

Activity Type Description
AntioxidantEffective scavenging of DPPH and ABTS free radicals
AntibacterialInhibitory effects against Staphylococcus aureus and Escherichia coli
Enzyme InhibitionInhibits AChE, α-amylase, α-glucosidase, and G6Pase
ToxicityNo significant toxic effects observed in animal studies

Q & A

Q. What are the common synthetic routes for preparing Methyl 2-methoxy-5-nitrobenzoate, and what critical parameters influence yield?

Answer:
this compound is typically synthesized via two primary routes:

  • Nitration of methyl 2-methoxybenzoate : A regioselective nitration using mixed acid (HNO₃/H₂SO₄) at controlled temperatures (0–5°C) to introduce the nitro group at the 5-position.
  • Esterification of 2-methoxy-5-nitrobenzoic acid : Acid-catalyzed esterification with methanol, using reagents like H₂SO₄ or DCC.

Critical parameters :

  • Temperature control during nitration to avoid over-nitration or side reactions.
  • Catalyst selection (e.g., sulfuric acid vs. Lewis acids) to optimize regioselectivity.
  • Purity of starting materials and solvent choice (e.g., anhydrous conditions for esterification).

Reference: Synthesis methodologies from analogous nitrobenzoate derivatives .

Q. How can spectroscopic techniques (FTIR, NMR) confirm the structure and purity of this compound?

Answer:

  • FTIR :
    • Nitro group : Asymmetric stretching at ~1520 cm⁻¹ and symmetric stretching at ~1350 cm⁻¹.
    • Ester carbonyl : Strong absorption at ~1720 cm⁻¹.
    • Methoxy C-O stretch : ~1250 cm⁻¹.
  • ¹H NMR :
    • Methoxy protons as a singlet at δ 3.8–4.0 ppm.
    • Aromatic protons showing a meta-coupled doublet (H-3 and H-4) and a singlet (H-6) due to nitro group deshielding.
  • ¹³C NMR :
    • Ester carbonyl at ~165 ppm, nitro-substituted carbons at ~148 ppm.

Purity is assessed via absence of extraneous peaks and comparison to literature data. Reference: Spectroscopic protocols from studies on methyl 2-bromo-5-methoxybenzoate and related compounds .

Q. What are the recommended storage conditions to ensure the stability of this compound in laboratory settings?

Answer:

  • Storage : In airtight, light-resistant containers under inert gas (N₂ or Ar) to prevent hydrolysis or photodegradation.
  • Temperature : –20°C for long-term storage; room temperature is acceptable for short-term use if kept dry.
  • Moisture control : Use desiccants (e.g., silica gel) in storage cabinets.

Reference: Safety data sheets for nitrobenzoate esters and lab handling guidelines .

Q. What role does this compound serve as an intermediate in the synthesis of pharmacologically active compounds?

Answer:
This compound is a key precursor in:

  • Kinase inhibitors : The nitro group facilitates reduction to amines for further functionalization (e.g., rigosertib analogs targeting mitotic arrest) .
  • Antimicrobial agents : Nitro-substituted aromatics are intermediates in synthesizing oxadiazole and triazole derivatives with antibacterial activity .
  • Anticancer agents : The methoxy and nitro groups enable Suzuki coupling or nucleophilic substitution to generate heterocyclic scaffolds .

Reference: Applications in drug discovery pipelines .

Q. What analytical methods are suitable for quantifying this compound in complex mixtures?

Answer:

  • HPLC : Reverse-phase C18 columns with UV detection at 254 nm (nitro group absorption). Mobile phases: Acetonitrile/water (60:40) with 0.1% TFA.
  • GC-MS : Derivatization (e.g., silylation) may be required for volatility. Monitor molecular ion (m/z 225) and fragmentation patterns.
  • Titrimetry : For crude quantification, acid-base titration after hydrolysis to free carboxylic acid.

Reference: Analytical workflows from studies on nitrobenzoic acid derivatives .

Q. How does the electronic effect of the nitro group influence the reactivity of this compound in electrophilic substitution reactions?

Answer:
The nitro group is a meta-directing, deactivating substituent :

  • Electrophilic attack : Favors substitution at the 3-position (meta to nitro, para to methoxy).
  • Reduction : Nitro-to-amine conversion under catalytic hydrogenation (H₂/Pd-C) increases electron density, altering reactivity for subsequent couplings.
  • Steric effects : The bulky nitro group may hinder reactions at adjacent positions, requiring optimized catalysts (e.g., microwave-assisted synthesis).

Reference: Mechanistic studies on nitrated aromatics .

Q. What safety precautions are necessary when handling this compound in synthetic chemistry experiments?

Answer:

  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
  • Spill management : Neutralize with sodium bicarbonate; collect residues in chemical waste containers.
  • First aid : Immediate rinsing with water for skin/eye contact; seek medical attention if ingested.

Reference: Safety protocols from chemical hazard assessments .

Q. Can computational chemistry methods predict the crystalline structure or solubility parameters of this compound? What limitations exist?

Answer:

  • Crystalline structure : Density Functional Theory (DFT) and molecular dynamics simulations predict packing motifs (e.g., π-π stacking of aromatic rings).
  • Solubility : COSMO-RS models estimate solubility in solvents like DMSO or ethanol, though accuracy depends on parameterization.

Limitations :

  • Force fields may not fully capture nitro group polarization.
  • Solvent effects in polar aprotic media are challenging to model.

Reference: Computational studies on nitroaromatics .

Properties

IUPAC Name

methyl 2-methoxy-5-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO5/c1-14-8-4-3-6(10(12)13)5-7(8)9(11)15-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOBFJVVTBNTGCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40427313
Record name Methyl 2-methoxy-5-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40427313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34841-11-7
Record name Benzoic acid, 2-methoxy-5-nitro-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34841-11-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-methoxy-5-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40427313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 2-methoxy-5-nitrobenzoic acid (25.0 g, 0.12 mol) in DMF (100 mL) was added K2CO3 (26.3 g, 0.19 mol). The reaction mass was stirred at 80° C. for 1 h followed by addition of methyl iodide (12.3 mL, 0.19 mol). The reaction mass was further stirred at 80° C. for 5-6 h. The reaction mass was filtered and the obtained filtrate was concentrated. The residue was further diluted with water and obtained solid was filtered off to afford 20.0 g of desired product. 1H NMR (300 MHz, DMSO d6): δ 3.83 (s, 3H), 3.97 (s, 3H), 7.38 (d, 0.1=9.3 Hz, 1H), 8.41 (dd, J=2.4 Hz & 2.4 Hz, 1H), 8.47 (s, 1H); MS (m/z): 212.44 (M+H)+.
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
26.3 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
12.3 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A 500 ml round bottom flask was charged witih 5.35 grams of 60% sodium hydride dispersion and the solid was washed twice with hexane and decanted (under nitrogen). The residue was suspended in 200 mL of dimethylformamide (DMF), cooled to 0° C. and was treated with 11 grams (60 mmol) of 2-hydroxy-5-nitrobenzoic acid. The reaction mixture was stirred for 1 hour at 0° C. The mixture was then treated with 17 mL (180 mmol) dimethyl sulfate and was allowed to warm to room temperature while stirring for 1.5 hours. An additional 17 mL of dimethyl sulfate was added and the reaction was stirred overnight at room temperature. The mixture was diluted with 1.5 L ethyl acetate and was washed with 400 ml of 0.75 M aqueous sodium hydroxide (NaOH) solution followed by 400 mL of saturated bicarbonate solution, 400 mL of water and 500 mL of saturated brine. The organic phase was dried and evaporated. There was obtained 11.6 grams of the desired product as yellow flakes. The material was generally used without purification.
Quantity
5.35 g
Type
reactant
Reaction Step One
Quantity
11 g
Type
reactant
Reaction Step Two
Quantity
17 mL
Type
reactant
Reaction Step Three
Quantity
17 mL
Type
reactant
Reaction Step Four
Quantity
1.5 L
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

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Feasible Synthetic Routes

Methyl 2-methoxy-5-nitrobenzoate
Methyl 2-methoxy-5-nitrobenzoate
Methyl 2-methoxy-5-nitrobenzoate
Methyl 2-methoxy-5-nitrobenzoate
Methyl 2-methoxy-5-nitrobenzoate
Methyl 2-methoxy-5-nitrobenzoate

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